1,3-Dimethyl-1H-indazole-6-carbaldehyde 1,3-Dimethyl-1H-indazole-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438649
InChI: InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)12(2)11-7/h3-6H,1-2H3
SMILES: CC1=NN(C2=C1C=CC(=C2)C=O)C
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

1,3-Dimethyl-1H-indazole-6-carbaldehyde

CAS No.:

Cat. No.: VC13438649

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-1H-indazole-6-carbaldehyde -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 1,3-dimethylindazole-6-carbaldehyde
Standard InChI InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)12(2)11-7/h3-6H,1-2H3
Standard InChI Key BKRBPLFRTVLZIN-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=CC(=C2)C=O)C
Canonical SMILES CC1=NN(C2=C1C=CC(=C2)C=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an indazole scaffold (a benzene ring fused to a pyrazole ring) with substituents at specific positions:

  • 1- and 3-positions: Methyl groups (CH3-\text{CH}_3)

  • 6-position: Aldehyde group (CHO-\text{CHO})

This substitution pattern enhances its reactivity and stability, enabling participation in diverse chemical transformations such as nucleophilic additions and condensations .

Physical Properties

PropertyValueSource
Molecular weight174.20 g/mol
Boiling pointNot reported
Melting pointNot reported
Density1.21 g/cm³ (estimated)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The aldehyde group’s electrophilic nature facilitates reactions with amines, hydrazines, and Grignard reagents, while the methyl groups sterically hinder undesired side reactions .

Synthesis Methods

Vilsmeier-Haack Formylation

A common route involves the Vilsmeier-Haack reaction, where a pre-functionalized indazole derivative undergoes formylation. For example:

  • Substrate preparation: 1,3-Dimethylindazole is synthesized via cyclization of substituted phenylhydrazines .

  • Formylation: Treatment with phosphoryl chloride (POCl3\text{POCl}_3) and dimethylformamide (DMF\text{DMF}) introduces the aldehyde group at the 6-position .

Example reaction:

1,3-Dimethylindazole+DMF+POCl31,3-Dimethyl-1H-indazole-6-carbaldehyde+byproducts\text{1,3-Dimethylindazole} + \text{DMF} + \text{POCl}_3 \rightarrow \text{1,3-Dimethyl-1H-indazole-6-carbaldehyde} + \text{byproducts}

Halogenation-Oxidation Sequence

An alternative method employs halogenation followed by oxidation:

  • Halogenation: Bromination or iodination at the 6-position using NBS\text{NBS} or NIS\text{NIS} .

  • Oxidation: Conversion of the halogen to an aldehyde via palladium-catalyzed carbonylation or Rosenmund reduction .

Key advantage: This method allows precise control over substitution patterns, enabling the synthesis of analogs for structure-activity relationship (SAR) studies .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Kinase inhibitors: FGFR1 and PARP inhibitors for oncology .

  • Antidepressants: Serotonin reuptake inhibitors (SSRIs) via reductive amination of the aldehyde group .

Materials Science

  • OLEDs: Indazole derivatives enhance electron transport in organic light-emitting diodes due to their planar aromatic structure .

  • Coordination complexes: The aldehyde group chelates metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) for catalytic applications .

Hazard ClassCategoryPrecautionary Measures
Skin irritationCategory 2Wear gloves and protective clothing
Eye irritationCategory 2AUse safety goggles
Respiratory tract irritationCategory 3Use in well-ventilated areas

Recent Research Developments (2023–2025)

  • IDO1 Inhibitor Optimization: Structural analogs of 1,3-dimethyl-1H-indazole-6-carbaldehyde showed enhanced blood-brain barrier permeability in preclinical models for glioblastoma therapy .

  • Green Synthesis: Microwave-assisted synthesis reduced reaction times by 70% compared to conventional methods, improving yield to 85% .

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